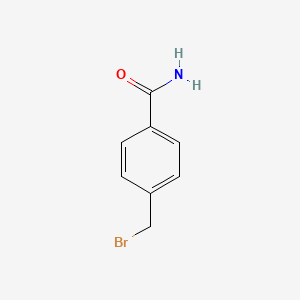

4-(Bromomethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXODOFITUJNMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342757 | |

| Record name | 4-(bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58914-40-2 | |

| Record name | 4-(bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)benzamide from 4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)benzamide, a valuable bifunctional molecule and key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein involves a two-step process commencing with the radical bromination of 4-methylbenzoic acid to yield 4-(bromomethyl)benzoic acid, followed by its conversion to the corresponding amide. An alternative synthetic pathway is also discussed. This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate a thorough understanding of the synthetic process.

Primary Synthetic Pathway: Bromination Followed by Amidation

The most common and direct route for the synthesis of this compound involves two sequential reactions:

-

Benzylic Bromination: The synthesis initiates with the free-radical bromination of 4-methylbenzoic acid at the benzylic position. This is typically achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide.[1][2]

-

Amidation: The resulting 4-(bromomethyl)benzoic acid is then converted to this compound. A common and effective method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, followed by reaction with ammonia.[3]

Reaction Pathway Diagram

Caption: The primary two-step synthetic route from 4-methylbenzoic acid.

Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

This protocol is adapted from established procedures for the benzylic bromination of toluic acid derivatives.[1]

Materials:

-

4-Methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Chlorobenzene

-

Hexane

-

Deionized water

-

Ethyl acetate

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar or boiling stones

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Beaker

Procedure:

-

To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-methylbenzoic acid (3.00 g, approx. 22 mmol) and N-bromosuccinimide (4.0 g, approx. 22.5 mmol).

-

Carefully add benzoyl peroxide (0.25 g, approx. 1 mmol) as a radical initiator.

-

Add chlorobenzene (30 mL) to the flask, ensuring any solids on the neck of the flask are washed down.

-

Assemble a reflux condenser and gently heat the mixture to reflux for 1 hour. The reaction time begins once the mixture starts boiling.

-

After 1 hour of reflux, cool the flask to room temperature, and then further cool it in an ice bath to precipitate the product.

-

Collect the solid by suction filtration and wash with three 10 mL portions of hexane to remove byproducts.

-

Transfer the solid to a beaker and add 75 mL of deionized water. Stir the slurry to dissolve the succinimide byproduct.

-

Filter the solid again using suction filtration, wash with two 15 mL portions of water, followed by two 15 mL portions of hexane.

-

Dry the product under suction for 10 minutes.

-

For further purification, the crude product can be recrystallized from a minimal amount of hot ethyl acetate.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Typical Yield | Not explicitly stated, but the procedure is for product isolation. | [1] |

| Melting Point | 221-229 °C |

Step 2: Synthesis of this compound

This two-part protocol involves the formation of the acyl chloride followed by amidation.

Part A: Synthesis of 4-(Bromomethyl)benzoyl Chloride

This procedure is based on the reaction of 4-(bromomethyl)benzoic acid with thionyl chloride.[3]

Materials:

-

4-(Bromomethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, place 4-(bromomethyl)benzoic acid (10.5 g, 0.05 moles).

-

Add thionyl chloride (50 mL) and heat the mixture to reflux with stirring. The solid should dissolve within approximately 10 minutes.

-

Continue refluxing for an additional 30 minutes.

-

After cooling, remove the excess thionyl chloride using a rotary evaporator to yield 4-(bromomethyl)benzoyl chloride. This product is often used in the next step without further purification.

Quantitative Data for Step 2a:

| Parameter | Value | Reference |

| Melting Point | 56-58 °C | [3] |

Part B: Amidation of 4-(Bromomethyl)benzoyl Chloride

This is a general procedure for the amidation of a benzoyl chloride derivative.

Materials:

-

4-(Bromomethyl)benzoyl chloride

-

Concentrated aqueous ammonia

-

Dichloromethane (or other suitable inert solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolve the crude 4-(bromomethyl)benzoyl chloride in an inert solvent like dichloromethane in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add an excess of cold, concentrated aqueous ammonia with vigorous stirring. A white precipitate of this compound and ammonium chloride will form.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

-

If a precipitate is present, collect it by filtration. If the product is in the organic layer, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Quantitative Data for Step 2b:

| Parameter | Value | Reference |

| Molecular Weight | 214.06 g/mol | [4] |

| Melting Point | Not specified in detail in the searched results. | |

| Yield | Not explicitly stated for this specific reaction. |

Alternative Synthetic Pathway: Amidation Followed by Bromination

An alternative approach to the synthesis of this compound is to first prepare 4-methylbenzamide from 4-methylbenzoic acid and then perform the benzylic bromination.

Alternative Pathway Diagram

Caption: An alternative two-step synthetic route.

This route may be advantageous if the brominated carboxylic acid is found to be unstable or difficult to handle. However, the electron-withdrawing nature of the amide group might affect the benzylic bromination step.

Experimental Considerations for the Alternative Pathway

-

Step 1: Synthesis of 4-Methylbenzamide: 4-Methylbenzoic acid can be converted to 4-methylbenzamide using standard amidation procedures, such as conversion to the acyl chloride with thionyl chloride followed by reaction with ammonia, similar to the second step of the primary pathway.

-

Step 2: Bromination of 4-Methylbenzamide: The resulting 4-methylbenzamide would then be subjected to benzylic bromination using NBS and a radical initiator, analogous to the first step of the primary pathway.[5][6] The specific reaction conditions would need to be optimized for this substrate.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO | [4] |

| Molecular Weight | 214.06 g/mol | [4] |

Spectroscopic Data:

While detailed spectra were not available in the search results, typical expected spectral features would include:

-

¹H NMR: Signals corresponding to the aromatic protons, the benzylic methylene protons (CH₂Br), and the amide protons (NH₂). The benzylic protons would likely appear as a singlet.

-

¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, and the carbonyl carbon of the amide.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide, and C-Br stretching.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of this compound.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and performing the reactions described.

References

- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 2. Solved Experiment 16 Preparation of 4-bromomethylbenzoic | Chegg.com [chegg.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | C8H8BrNO | CID 584216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

Physical and chemical properties of 4-(Bromomethyl)benzamide

An In-Depth Technical Guide to 4-(Bromomethyl)benzamide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a versatile intermediate compound with significant applications in organic synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound featuring a benzamide core with a reactive bromomethyl group at the para position.[1] This benzylic bromide functionality makes it a valuable electrophilic building block in synthetic chemistry.[1]

Structural and General Information

| Property | Value | Reference(s) |

| CAS Number | 58914-40-2 | [2] |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Yellow to off-white to white solid | [3] |

| Canonical SMILES | C1=CC(=CC=C1CBr)C(=O)N | [2] |

| InChI Key | KXODOFITUJNMKA-UHFFFAOYSA-N | [2] |

Physical Properties

The following table summarizes the key physical properties of this compound. Note that some values are predicted based on computational models.

| Property | Value | Reference(s) |

| Melting Point | 190 to 194 °C | [3] |

| Boiling Point | 338.4 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.555 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.611 (Predicted) | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol and acetone.[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides characteristic fragmentation patterns.

| m/z Value | Description | Reference(s) |

| 134 | Top Peak | [2] |

| 106 | 2nd Highest Peak | [2] |

| 89 | 3rd Highest Peak | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A characteristic singlet for the benzylic protons (-CH₂Br) is expected around δ 4.5 ppm.[5]

-

Aromatic protons will appear as a set of doublets in the δ 7.4-7.9 ppm region.

-

The amide protons (-NH₂) will present as a broad singlet, with its chemical shift being solvent-dependent.

-

-

¹³C NMR:

-

The benzylic carbon (-CH₂Br) is anticipated to have a signal around δ 32-34 ppm.

-

Aromatic carbons will resonate in the δ 127-142 ppm range.

-

The carbonyl carbon (-C=O) signal is expected to be the most downfield, typically above δ 168 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3400-3100 | N-H stretching (amide) |

| ~1660 | C=O stretching (amide I band) |

| ~1610 | N-H bending (amide II band) |

| ~1400 | C-N stretching |

| ~1200 | C-Br stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1600, 1475 | Aromatic C=C ring stretching |

Experimental Protocols

The following sections detail methodologies for the synthesis and purification of this compound.

Synthesis via Radical Bromination

This protocol describes the synthesis of this compound from 4-methylbenzamide using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. This method is adapted from a similar synthesis of 4-(bromomethyl)benzonitrile.[5]

Materials:

-

4-Methylbenzamide

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-methylbenzamide (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate with water to remove any remaining succinimide.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.[6][7] The choice of solvent is critical; a solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. An ethanol/water mixture is often effective for compounds of this type.[8]

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.

-

Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes persistently cloudy (the saturation point).

-

Allow the flask to cool slowly to room temperature. Crystals should begin to form.

-

To maximize yield, place the flask in an ice-water bath for 15-30 minutes to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

-

Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

-

Dry the crystals under vacuum or in a desiccator to obtain pure this compound.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This property is extensively utilized in the synthesis of more complex molecules.[1]

Key Applications:

-

Pharmaceutical Intermediate: It serves as a crucial building block for synthesizing a variety of pharmacologically active compounds.[1] The bromomethyl group allows for the attachment of this moiety to other molecules containing nucleophilic groups (e.g., amines, thiols, alcohols).

-

Enzyme Inhibition: The compound and its derivatives are investigated as enzyme inhibitors. The bromomethyl group can act as an electrophilic warhead, forming a covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme, leading to irreversible inhibition.[1][9]

-

Agrochemicals: It is also used in the synthesis of various agricultural chemicals.[1]

Mechanism of Action in Biological Systems: Covalent Inhibition

In drug development, this compound can be considered a reactive fragment for targeting specific proteins. Its potential mechanism of action involves the covalent modification of nucleophilic residues, most notably cysteine, within a protein's binding site.[9] This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action.

The process can be described as follows:

-

Non-covalent Binding: The benzamide portion of the molecule first docks into the protein's binding pocket through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions).

-

Covalent Bond Formation: This initial binding event positions the reactive bromomethyl group in close proximity to a nucleophilic cysteine residue. The sulfur atom of the cysteine side chain then attacks the electrophilic benzylic carbon in an Sₙ2 reaction, displacing the bromide ion.

-

Irreversible Inhibition: The formation of a stable thioether bond results in the irreversible inactivation of the protein.

References

- 1. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C8H8BrNO | CID 584216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. CAS 6232-88-8: 4-(Bromomethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. benchchem.com [benchchem.com]

- 9. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Bromomethyl)benzamide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)benzamide is a versatile bifunctional molecule that serves as a key building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group and a benzamide moiety, makes it a valuable intermediate for the preparation of a wide range of more complex molecules. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its synthesis, and its significant applications, with a particular focus on its role in the development of targeted therapeutics such as Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed data is presented in tabular format for easy reference, and key experimental workflows and biological pathways are visualized.

Core Compound Information

CAS Number: 58914-40-2[1]

Molecular Structure and Properties

This compound possesses a molecular formula of C8H8BrNO and a molecular weight of 214.06 g/mol .[2][3] The structure is characterized by a benzamide core with a bromomethyl group at the para position.[2] This arrangement provides two key reactive sites: the electrophilic carbon of the bromomethyl group, which is susceptible to nucleophilic substitution, and the amide group, which can participate in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H8BrNO | [2] |

| Molecular Weight | 214.06 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 179-181 °C | [4] |

| Boiling Point (Predicted) | 338.4 ± 25.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.555 ± 0.06 g/cm³ | [4] |

| SMILES | C1=CC(=CC=C1CBr)C(=O)N | [2] |

| InChI | InChI=1S/C8H8BrNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 4-methylbenzamide. A general and effective method involves a free-radical bromination reaction using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide or AIBN.

Experimental Protocol: Radical Bromination of 4-Methylbenzamide

This protocol is based on established methods for benzylic bromination.

Materials:

-

4-Methylbenzamide

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl4) or other suitable anhydrous solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethyl acetate)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylbenzamide (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically monitored by TLC for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethyl acetate, to obtain a crystalline solid.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The reactivity of the bromomethyl group makes this compound a crucial intermediate in the synthesis of various pharmacologically active compounds. One of the most significant applications is in the development of PARP inhibitors.

Role in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA repair.[5][6] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[5][7] Many PARP inhibitors share a common structural motif derived from benzamide.[5] this compound serves as a key starting material for elaborating the structures of these inhibitors.

The synthesis of PARP inhibitors often involves the nucleophilic displacement of the bromide from this compound or a derivative by a suitable nucleophile, which can be part of a more complex heterocyclic scaffold. This reaction allows for the introduction of the benzamide pharmacophore, which is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme.

Table 2: Examples of PARP Inhibitors and the Role of the Benzamide Moiety

| PARP Inhibitor | Role of Benzamide Moiety |

| Olaparib | The carboxamide group forms key hydrogen bonds with the active site residues of PARP1.[8] |

| Rucaparib | The benzamide core is a critical component for interacting with the nicotinamide-binding domain.[6] |

| Niraparib | The carboxamide is essential for the inhibitory activity against PARP1 and PARP2. |

| Talazoparib | The benzamide group contributes to the high potency and PARP-trapping activity.[8] |

Mechanism of Action: PARP Inhibition in DNA Repair

PARP enzymes, particularly PARP1 and PARP2, are activated by DNA single-strand breaks (SSBs).[5] Upon activation, PARP synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, which recruits other DNA repair proteins to the site of damage. Inhibition of PARP prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[5] In cells with deficient homologous recombination repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death.

Caption: The role of PARP in DNA repair and the mechanism of PARP inhibitors.

Other Applications

Beyond its use in the synthesis of PARP inhibitors, this compound is a versatile reagent in various areas of chemical and biological research:

-

Organic Synthesis: It serves as an intermediate for introducing the benzamide moiety into a wide range of organic molecules.

-

Biochemical Probes: The reactive bromomethyl group can be used to covalently label proteins, particularly at cysteine residues, allowing for the study of enzyme function and inhibition.

-

Solid-Phase Synthesis: While 4-(bromomethyl)benzoic acid is more commonly used as a linker in solid-phase synthesis, the benzamide derivative can also be adapted for similar purposes.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis and drug discovery. Its well-defined reactivity and the importance of the benzamide scaffold in medicinal chemistry, particularly in the development of PARP inhibitors, underscore its value as a key building block. This guide has provided a comprehensive overview of its properties, a general synthetic protocol, and a detailed look into its application in the context of targeted cancer therapy, offering a valuable resource for the scientific community.

References

- 1. This compound | C8H8BrNO | CID 584216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Increase of enzyme activity through specific covalent modification with fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action | MDPI [mdpi.com]

Solubility and stability of 4-(Bromomethyl)benzamide in common lab solvents

An In-depth Technical Guide to the Solubility and Stability of 4-(Bromomethyl)benzamide in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a crucial consideration for its use in research and drug development. Due to a lack of publicly available quantitative data for this specific compound, this document focuses on established experimental protocols for determining these properties. It also discusses the expected chemical behavior based on the compound's structural features—a benzyl bromide and a primary benzamide. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and the theoretical framework necessary to evaluate this compound in a laboratory setting.

Introduction

This compound is a bifunctional organic compound containing a reactive bromomethyl group and a stable benzamide moiety. This structure makes it a valuable intermediate in medicinal chemistry and organic synthesis, particularly for introducing a benzamide pharmacophore onto a substrate through alkylation. The success of its application in synthesis, formulation, and biological screening is critically dependent on its solubility and stability in various solvent systems.

Solubility dictates the concentration at which the compound can be used in solution-phase reactions or formulations. Stability, on the other hand, determines its shelf-life and compatibility with different solvents and conditions, as degradation can lead to loss of potency and the formation of impurities. The benzylic bromide structure suggests a susceptibility to nucleophilic substitution reactions (solvolysis), while the amide bond is generally stable but can undergo hydrolysis under acidic or basic conditions.

This guide will detail the standard methods for experimentally determining both thermodynamic and kinetic solubility. It will also outline protocols for assessing chemical stability through forced degradation and long-term stability studies.

Solubility of this compound

The solubility of a related compound, 4'-bromomethyl-2-cyanobiphenyl, was found to increase with rising temperature and with an increasing mole fraction of acetone in acetone-alcohol mixtures.[2] This suggests that polar aprotic solvents may be effective for this compound as well.

Expected Solubility Profile

Based on its structure, the following qualitative solubility profile in common laboratory solvents is anticipated:

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar amide group.[1]

-

Moderate Solubility: In alcohols like methanol and ethanol, and in ketones like acetone. These solvents can act as both hydrogen bond donors and acceptors.

-

Low Solubility: In non-polar solvents such as hexanes and toluene, due to the polar amide group.

-

Variable and Potentially Low Solubility in Water: The presence of the polar amide group may confer some aqueous solubility, but the larger, non-polar benzene ring and the bromomethyl group will limit it. The compound's susceptibility to hydrolysis in aqueous media further complicates solubility measurements.

Data Presentation: Illustrative Solubility Table

The following table is a template that should be populated with experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| DMSO | 25 | Data to be determined | Data to be determined | Shake-Flask |

| DMF | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, is the gold standard for determining thermodynamic (equilibrium) solubility.[3][4]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure equilibrium with the saturated solution.[3]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).[5] This step must be performed at the equilibration temperature.[5]

-

Quantification: Dilute the saturated supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][6]

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability of this compound

The stability of this compound is influenced by two primary structural features: the reactive benzylic bromide and the robust amide group.

-

Benzylic Bromide: This functional group is susceptible to nucleophilic substitution (SN1 and SN2) reactions. In protic solvents like water, methanol, or ethanol, this can lead to solvolysis, where the solvent molecule acts as the nucleophile, replacing the bromide.[7][8] This will result in the formation of 4-(hydroxymethyl)benzamide or 4-(alkoxymethyl)benzamide, respectively.

-

Amide Group: Amides are generally stable to hydrolysis in neutral water.[9] However, the rate of hydrolysis is significantly increased under acidic or basic conditions.[9] Acid-catalyzed hydrolysis yields a carboxylic acid and an ammonium salt, while base-catalyzed hydrolysis produces a carboxylate salt and ammonia.[9]

Expected Stability Profile

-

Stable: In aprotic solvents (e.g., DMSO, DMF, acetone) in the absence of water and strong nucleophiles. Studies have shown that many compounds are stable in DMSO, even with some water content (e.g., 90/10 DMSO/water), when stored at low temperatures.[10][11]

-

Unstable: In protic and nucleophilic solvents (e.g., water, methanol, ethanol) due to solvolysis of the bromomethyl group.[7]

-

Potentially Unstable: In aqueous solutions at non-neutral pH due to hydrolysis of the amide bond, although this is generally a slow process without heating.

Data Presentation: Illustrative Stability Table

This table should be used to summarize data from stability studies. The percentage of the parent compound remaining is a key metric.

| Solvent | Temperature (°C) | Time (hours) | % Parent Remaining | Major Degradant(s) |

| Water (pH 7) | 25 | 24 | Data to be determined | 4-(Hydroxymethyl)benzamide |

| 0.1 M HCl (aq) | 25 | 24 | Data to be determined | 4-(Hydroxymethyl)benzamide, 4-Carboxybenzylamine |

| 0.1 M NaOH (aq) | 25 | 24 | Data to be determined | 4-(Hydroxymethyl)benzamide, 4-Carboxybenzamide |

| Methanol | 25 | 24 | Data to be determined | 4-(Methoxymethyl)benzamide |

| DMSO | 25 | 24 | Data to be determined | Data to be determined |

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[12][13]

Methodology:

-

Solution Preparation: Prepare solutions of this compound in the solvents of interest (e.g., water, 0.1 M HCl, 0.1 M NaOH, methanol, DMSO) at a known concentration.

-

Stress Conditions: Expose the solutions to various conditions, including:

-

Hydrolysis: Test at acidic, neutral, and basic pH.[12]

-

Solvolysis: Test in relevant protic solvents like methanol and ethanol.

-

Oxidation: Add a small amount of an oxidizing agent (e.g., H₂O₂).[12]

-

Photolysis: Expose the solution to UV/Vis light.[12]

-

Thermal Stress: Heat the solutions (e.g., 60 °C).[12]

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use mass spectrometry (LC-MS) to identify the structure of any major degradants.[14]

-

Evaluation: Calculate the percentage of the parent compound remaining at each time point and identify the major degradation pathways.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility and stability of a compound like this compound.

Caption: Workflow for solubility and stability testing.

Potential Degradation Pathways

This diagram shows the primary anticipated degradation pathways for this compound in protic solvents.

Caption: Potential degradation pathways of this compound.

Conclusion

While direct, quantitative solubility and stability data for this compound are not prevalent in public literature, this guide provides the necessary framework for determining these critical parameters. The compound is expected to be most soluble in polar aprotic solvents like DMSO and DMF. Its stability is a significant concern, particularly in protic solvents where solvolysis of the benzylic bromide is likely to be the primary degradation pathway. The amide bond is anticipated to be relatively stable under neutral conditions but may hydrolyze under acidic or basic catalysis. By following the detailed experimental protocols outlined, such as the shake-flask method for solubility and forced degradation studies for stability, researchers can generate the necessary data to support their drug development and research activities.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. pharmatutor.org [pharmatutor.org]

- 7. amherst.edu [amherst.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 4-(Bromomethyl)benzamide as an Alkylating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)benzamide is a reactive organic compound with potential applications in pharmacology and biochemistry as an alkylating agent. Its mechanism of action is predicated on the electrophilic nature of the benzylic bromide, which facilitates covalent modification of nucleophilic biomolecules. This technical guide delineates the putative mechanism of action of this compound, drawing upon the established principles of alkylating agents and the known reactivity of its core functional groups. While specific experimental data for this compound is limited in publicly accessible literature, this document provides a foundational understanding of its likely chemical behavior and biological consequences, supported by data from analogous compounds and general mechanisms of alkylation.

Introduction: The Chemical Rationale for Alkylation

This compound, with the molecular formula C₈H₈BrNO, is a derivative of benzamide featuring a highly reactive bromomethyl group at the para position of the benzene ring.[1][2] The core of its alkylating potential lies in the lability of the carbon-bromine bond. The benzene ring stabilizes the resulting benzylic carbocation intermediate through resonance, making the methylene carbon an excellent electrophile susceptible to attack by biological nucleophiles. This reactivity is the foundation for its use in organic synthesis and its potential as a modulator of biological systems.[1]

Alkylating agents are a class of compounds that mediate their effects by transferring an alkyl group to cellular macromolecules.[3][4] This covalent modification can lead to conformational changes, inactivation, or altered function of the target molecule, ultimately disrupting cellular processes. The primary targets of alkylating agents within a biological system are nucleophilic sites found in proteins and nucleic acids.

Putative Mechanism of Action: A Two-Fold Attack

The mechanism of action of this compound as an alkylating agent can be conceptualized as a two-pronged attack on cellular integrity, targeting both proteins and nucleic acids.

Protein Alkylation: Targeting Functional Residues

Proteins contain a variety of nucleophilic amino acid residues that are potential targets for alkylation by this compound. The reactivity of these residues is influenced by their intrinsic nucleophilicity and their local microenvironment within the protein structure.

The most likely targets for alkylation are the side chains of cysteine, histidine, and lysine residues.[5][6][7] The thiol group of cysteine is a particularly strong nucleophile and a common target for alkylating agents.[8]

The general reaction for the alkylation of a protein nucleophile (Nu) by this compound can be depicted as follows:

Figure 1. General scheme of protein alkylation by this compound.

This covalent modification can have significant consequences for protein function, including:

-

Enzyme Inhibition: Alkylation of an active site residue can irreversibly inhibit enzyme activity.[1]

-

Disruption of Protein-Protein Interactions: Modification of residues at an interaction interface can abrogate binding.

-

Altered Protein Conformation: The addition of a bulky benzamide group can induce structural changes that affect protein stability and function.

DNA Alkylation: The Genotoxic Effect

The nucleophilic centers in DNA, particularly the N7 position of guanine and the N3 position of adenine, are susceptible to alkylation.[4][9] Alkylation of DNA by this compound would proceed via a similar nucleophilic substitution reaction, forming a covalent adduct.[10]

Figure 2. Consequences of DNA alkylation by this compound.

The formation of DNA adducts can lead to several downstream cytotoxic effects:

-

Inhibition of DNA Replication and Transcription: The bulky adduct can physically obstruct the passage of DNA and RNA polymerases.[3]

-

DNA Damage Response: The cell may recognize the adduct as damage and initiate DNA repair pathways. Errors in these repair processes can lead to strand breaks.[3]

-

Mutagenesis: If the damaged DNA is replicated, the adducted base may be misread, leading to mutations.[3]

-

Apoptosis: The accumulation of DNA damage can trigger programmed cell death.

Quantitative Data and Experimental Protocols

Data Presentation

The following tables provide a template for the types of quantitative data that should be collected to characterize the alkylating activity of this compound.

Table 1: Reactivity with Biological Nucleophiles

| Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Experimental Conditions |

|---|---|---|

| N-acetyl-cysteine | Data to be determined | pH 7.4, 37°C |

| N-acetyl-histidine | Data to be determined | pH 7.4, 37°C |

| N-acetyl-lysine | Data to be determined | pH 7.4, 37°C |

| Deoxyguanosine | Data to be determined | pH 7.4, 37°C |

| Deoxyadenosine | Data to be determined | pH 7.4, 37°C |

Table 2: Enzyme Inhibition

| Enzyme | IC₅₀ (µM) | Ki (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Target Enzyme 1 | Data to be determined | Data to be determined | e.g., Irreversible, Covalent |

| Target Enzyme 2 | Data to be determined | Data to be determined | e.g., Irreversible, Covalent |

Table 3: Cellular Activity

| Cell Line | GI₅₀ (µM) | Assay Type |

|---|---|---|

| Cancer Cell Line A | Data to be determined | e.g., MTT, SRB |

| Cancer Cell Line B | Data to be determined | e.g., MTT, SRB |

Experimental Protocols

Objective: To quantify the reactivity of this compound with key biological nucleophiles.

Methodology:

-

Prepare stock solutions of this compound and the target nucleophile (e.g., N-acetyl-cysteine) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Initiate the reaction by mixing the reactants at a defined temperature (e.g., 37°C).

-

Monitor the disappearance of the reactants or the appearance of the product over time using High-Performance Liquid Chromatography (HPLC).

-

Calculate the second-order rate constant from the time-course data.

Objective: To determine the inhibitory potency of this compound against a specific enzyme.

Methodology:

-

Select a target enzyme with a known substrate and a quantifiable activity (e.g., a kinase, a protease).

-

Pre-incubate the enzyme with varying concentrations of this compound for different time intervals.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the enzyme activity using a suitable method (e.g., spectrophotometry, fluorimetry).

-

Calculate the IC₅₀ value from the dose-response curve. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Objective: To identify and quantify the formation of DNA adducts upon treatment with this compound.

Methodology:

-

Incubate purified DNA (e.g., calf thymus DNA) or cultured cells with this compound.

-

Isolate the DNA and hydrolyze it to its constituent nucleosides.

-

Analyze the hydrolysate for the presence of modified nucleosides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

-

Quantify the level of adduct formation relative to the unmodified nucleosides.

References

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H8BrNO | CID 584216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA adducts-chemical addons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in 4-(Bromomethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)benzamide is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylic bromide and a benzamide moiety, allows for its use as a key building block in the construction of a wide array of more complex molecules. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the benzamide portion of the molecule can be involved in various coupling reactions and provides a scaffold for further functionalization. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in this compound, detailing its involvement in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This document includes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and drug development.

Introduction

This compound (C₈H₈BrNO) is a crystalline solid with a molecular weight of 214.06 g/mol .[1] Its chemical structure consists of a benzamide core with a bromomethyl substituent at the para position. This arrangement confers a high degree of reactivity to the methylene-bound bromine atom, making it an excellent leaving group in nucleophilic substitution reactions. The benzylic position of the bromine atom enhances its reactivity due to the stabilization of the transition state and any potential carbocation intermediate through resonance with the benzene ring.

The benzamide functional group also plays a crucial role in the molecule's overall chemical properties and biological applications. Amide moieties are prevalent in a vast number of biologically active compounds and can participate in hydrogen bonding and other non-covalent interactions, which is a key consideration in drug design.[2] This guide will focus primarily on the transformations involving the highly reactive bromomethyl group.

Chemical Reactivity and Reaction Mechanisms

The primary mode of reactivity for the bromomethyl group in this compound is through nucleophilic substitution, predominantly following an S(_N)2 mechanism. This is characteristic of primary benzylic halides.[3] Additionally, the aryl halide-like character of the benzene ring allows for participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, after appropriate derivatization or under specific catalytic conditions.

Nucleophilic Substitution Reactions

The electron-deficient carbon of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles. The general mechanism for this S(_N)2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is prochiral). The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.[4]

Caption: Generalized S(_N)2 mechanism for the reaction of a nucleophile with this compound.

The rate of these reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents generally favor the S(_N)2 pathway, leading to higher reaction rates.[5]

Primary and secondary amines readily react with this compound to form the corresponding N-substituted aminomethylbenzamides. These reactions are fundamental in the synthesis of various biologically active molecules.

Table 1: Synthesis of N-Substituted Aminomethylbenzamides

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 4-Nitroaniline | N-{[(4-Nitrophenyl)amino]methyl}benzamide | Aqueous media | - | [6] |

| Substituted Benzylamines | Dibenzylamine derivatives | Methanol | - | [7] |

Experimental Protocol: Synthesis of N-{[(4-Nitrophenyl)amino]methyl}benzamide [6]

This protocol describes a general method for the benzamidomethylation of an aromatic amine.

-

(Benzamidomethyl)triethylammonium chloride is reacted with 4-nitroaniline in an aqueous medium.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified by recrystallization.

-

The structure of the product is confirmed by FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, react with this compound to yield ethers.

Table 2: Synthesis of Ether Derivatives

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Phenol | 4-(Phenoxymethyl)benzamide | Cs₂CO₃, Toluene | - | [8] |

| Substituted Phenols | 4-(Aryloxymethyl)benzamides | - | - | [9] |

Experimental Protocol: General Procedure for Ether Synthesis

A general procedure for the synthesis of aryl ethers from phenols is as follows:

-

To a solution of the phenol in a suitable solvent (e.g., DMF or acetone), a base such as K₂CO₃ or Cs₂CO₃ is added.

-

This compound is then added to the mixture.

-

The reaction is stirred at room temperature or heated to facilitate the reaction, with progress monitored by TLC.

-

After completion, the reaction mixture is worked up by partitioning between water and an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Thiols, being excellent nucleophiles, react readily with this compound, often without the need for a strong base, to produce thioethers.

Experimental Protocol: General Procedure for Thioether Synthesis

-

To a solution of the thiol in a solvent such as ethanol or DMF, this compound is added.

-

A mild base like triethylamine may be added to facilitate the reaction, particularly for less acidic thiols.

-

The reaction is typically stirred at room temperature until completion as indicated by TLC.

-

The product is isolated by a standard aqueous workup and purified by chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling Reactions

While the bromomethyl group itself is not directly used in Suzuki-Miyaura coupling, the aryl bromide analogue, 4-bromobenzamide, can undergo this reaction. Subsequently, the methyl group can be brominated to introduce the reactive handle. Alternatively, a boronic ester can be installed on the methyl group for coupling reactions. A more direct approach involves the Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids.

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The general catalytic cycle involves oxidative addition of the benzylic bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Table 3: Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids

| Benzylic Bromide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Benzoate derivative | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 75 | [6] |

| Isoxazole derivative | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 69 | [6] |

| Benzoate derivative | 4-Trifluorobenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 35 | [6] |

| Isoxazole derivative | 4-Trifluorobenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 20 | [6] |

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [6]

-

In a microwave vial, combine the benzylic bromide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), JohnPhos (0.1 equiv), and K₂CO₃ (2.0 equiv).

-

Add DMF as the solvent.

-

Seal the vial and heat in a microwave reactor at a specified temperature for a set time.

-

After cooling, dilute the reaction mixture with an organic solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired product.

Spectroscopic Characterization

The products derived from reactions of this compound can be characterized using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The benzylic protons (CH₂) typically appear as a singlet in the range of 4.5-5.0 ppm. Upon substitution, the chemical shift of these protons will change depending on the new substituent. Protons on the aromatic ring will show characteristic splitting patterns in the aromatic region (7.0-8.5 ppm).[3][10]

-

¹³C NMR Spectroscopy: The benzylic carbon will appear in the range of 40-50 ppm. The carbonyl carbon of the amide is typically found around 165-170 ppm.[10]

-

Infrared (IR) Spectroscopy: The C=O stretch of the amide is a strong absorption band typically observed around 1640-1680 cm⁻¹. The N-H stretches of the primary amide appear as two bands in the region of 3100-3500 cm⁻¹.[11]

-

Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the synthesized compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) is a characteristic feature in the mass spectrum of this compound and its bromine-containing intermediates.

Applications in Drug Discovery and Development

The reactivity of the bromomethyl group makes this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening. The ability to easily introduce a variety of functional groups allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. Benzamide derivatives are known to exhibit a wide range of biological activities, and the ability to rapidly synthesize analogues from this compound is a significant advantage.[12]

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The bromomethyl group readily participates in nucleophilic substitution reactions with a wide variety of nucleophiles, primarily through an S(_N)2 mechanism. This allows for the straightforward introduction of diverse functionalities at the benzylic position. Furthermore, the benzamide scaffold can be modified using modern cross-coupling techniques. The predictable reactivity and synthetic accessibility of this compound make it an invaluable tool for researchers and professionals in the fields of medicinal chemistry and drug development for the creation of novel and complex molecular architectures.

References

- 1. This compound | C8H8BrNO | CID 584216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. oar.a-star.edu.sg [oar.a-star.edu.sg]

- 9. Synthesis of meta-carbonyl phenols and anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Characterization of 4-(Bromomethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the versatile reagent, 4-(Bromomethyl)benzamide. The information detailed herein is critical for its identification, characterization, and application in synthetic chemistry and drug discovery. The data is presented in a structured format to facilitate easy interpretation and comparison, supplemented by detailed experimental protocols for reproducibility.

Spectroscopic and Spectrometric Data

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.01 | Singlet | 1H | Amide Proton (-CONHH) |

| 7.92 | Doublet | 2H | Aromatic Protons (ortho to -CONH₂) |

| 7.50 | Doublet | 2H | Aromatic Protons (ortho to -CH₂Br) |

| 7.45 | Singlet | 1H | Amide Proton (-CONHH) |

| 4.75 | Singlet | 2H | Methylene Protons (-CH₂Br) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | Carbonyl Carbon (-C =O) |

| 142.8 | Aromatic Carbon (-C -CH₂Br) |

| 133.2 | Aromatic Carbon (-C -CONH₂) |

| 129.5 | Aromatic Carbons (C H, ortho to -CH₂Br) |

| 128.0 | Aromatic Carbons (C H, ortho to -CONH₂) |

| 32.5 | Methylene Carbon (-C H₂Br) |

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360, 3180 | Strong, Broad | N-H Stretch (Amide) |

| 1650 | Strong | C=O Stretch (Amide I) |

| 1610 | Medium | N-H Bend (Amide II) |

| 1410 | Medium | C-N Stretch |

| 1220 | Medium | C-Br Stretch |

| 820 | Strong | para-disubstituted Benzene C-H Bend |

Table 4: Mass Spectrometric Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 213/215 | ~98 | [M]⁺ (Molecular Ion) |

| 134 | 100 | [M - Br]⁺ |

| 106 | ~40 | [M - Br - CO]⁺ or [C₇H₆N]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic and spectrometric data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 10 ppm

-

Referencing: The residual solvent peak of DMSO-d₆ was used as an internal reference (δ = 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

-

Referencing: The solvent peak of DMSO-d₆ was used as an internal reference (δ = 39.52 ppm).

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound was finely ground in an agate mortar. To this, approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) was added, and the two were intimately mixed by gentle grinding. The mixture was then transferred to a pellet-pressing die and compressed under a hydraulic press at approximately 8-10 tons of pressure for 2-3 minutes to form a transparent pellet.

-

Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

-

2.3 Mass Spectrometry (MS)

-

Instrumentation: Mass spectral data was obtained using a mass spectrometer equipped with an electron impact (EI) ionization source.

-

Sample Introduction: A small amount of the solid sample was introduced directly into the ion source via a direct insertion probe.

-

Ionization:

-

Ionization Mode: Electron Impact (EI)

-

Electron Energy: 70 eV

-

-

Mass Analysis: The instrument was operated in full scan mode over a mass-to-charge (m/z) range of 50-500 amu.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the spectroscopic and spectrometric analysis of this compound and the relationship between the obtained data and the molecular structure.

The Strategic Utility of 4-(Bromomethyl)benzamide in the Synthesis of Novel Pharmaceutical Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)benzamide is a versatile bifunctional molecule that has emerged as a crucial precursor in the synthesis of a diverse range of pharmaceutical compounds. Its unique structure, featuring a reactive bromomethyl group and a stable benzamide moiety, allows for its strategic incorporation into complex molecular architectures. This technical guide elucidates the role of this compound in pharmaceutical synthesis, with a particular focus on its application in the development of potent enzyme inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to offer a comprehensive resource for professionals in drug discovery and development.

Introduction

The benzamide functional group is a prevalent scaffold in numerous biologically active compounds, contributing to their pharmacological properties through various molecular interactions.[1] this compound, as a derivative, offers a reactive handle for the facile introduction of this key pharmacophore into target molecules. The benzylic bromide is a good leaving group, making the methylene carbon susceptible to nucleophilic attack by a wide range of functional groups, including amines, thiols, and alcohols. This reactivity is central to its utility in constructing complex drug molecules, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.[2][3]

Core Application: Synthesis of PARP Inhibitor Precursors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[2] In cancer cells with mutations in DNA repair genes such as BRCA1 and BRCA2, inhibiting PARP leads to a synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[2] Many potent PARP inhibitors feature a benzamide moiety that mimics the nicotinamide portion of the PARP substrate NAD+. This compound serves as an excellent starting material for elaborating this critical pharmacophore.

A key synthetic strategy involves the SN2 reaction of this compound with a nucleophilic amine, such as a substituted piperidine or piperazine. This reaction covalently links the benzamide moiety to a cyclic amine scaffold, a common structural feature in many PARP inhibitors.

General Reaction Scheme

The alkylation of a secondary amine with this compound proceeds via a standard nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic methylene carbon of this compound, displacing the bromide ion and forming a new carbon-nitrogen bond.

Caption: General SN2 reaction of this compound.

Experimental Protocols

The following section provides a detailed experimental protocol for a representative synthesis of a 4-(substituted-aminomethyl)benzamide derivative, a core structure in many PARP inhibitors.

Synthesis of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzamide

This protocol describes the alkylation of piperidine-4-carboxamide with this compound.

Materials:

-

This compound

-

Piperidine-4-carboxamide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 eq), piperidine-4-carboxamide (1.1 eq), and potassium carbonate (2.0 eq).

-

Add acetonitrile (50 mL) to the flask.

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine all organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure 4-((4-carbamoylpiperidin-1-yl)methyl)benzamide.

Data Presentation

The efficiency of the N-alkylation reaction is influenced by various parameters. The following table summarizes representative data for the synthesis of 4-(aminomethyl)benzamide derivatives.

| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | K₂CO₃ | Acetonitrile | 82 | 5 | 85 |

| 2 | Morpholine | Et₃N | Dichloromethane | 25 | 12 | 78 |

| 3 | 1-Methylpiperazine | K₂CO₃ | Acetonitrile | 82 | 6 | 82 |

| 4 | Pyrrolidine | NaHCO₃ | Dimethylformamide | 60 | 8 | 75 |

Signaling Pathway in Drug Action

The synthesized benzamide derivatives, particularly those designed as PARP inhibitors, function by disrupting the DNA damage repair pathway. This is especially effective in cancer cells with pre-existing defects in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations.

Caption: PARP Inhibition and Synthetic Lethality in BRCA-deficient cells.

Conclusion

This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its ability to readily undergo nucleophilic substitution reactions allows for the efficient incorporation of the benzamide pharmacophore into a wide array of molecular scaffolds. The application of this precursor in the synthesis of PARP inhibitors highlights its significance in the development of targeted cancer therapies. The experimental protocols and data presented in this guide serve as a practical resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery endeavors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Safety Precautions and Handling of 4-(Bromomethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling guidelines for 4-(Bromomethyl)benzamide. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and use of this compound.

Chemical Identification and Properties

This compound is a substituted aromatic compound.[1] Its chemical structure consists of a benzamide core with a bromomethyl group attached at the para position.[1] This reactive bromomethyl group makes it a useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8BrNO | [1][2][3] |

| Molecular Weight | 214.06 g/mol | [1][2][3] |

| CAS Number | 58914-40-2 | [2][3] |

| Appearance | Yellow to off-white to white solid | [4] |

| Melting Point | 190 to 194 °C | [4] |

| Boiling Point | 338.4±25.0 °C (Predicted) | |

| Density | 1.555±0.06 g/cm3 (Predicted) | |

| Solubility | No data available | |

| Vapor Pressure | 5.17E-08mmHg at 25°C | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Source: Angene Chemical Safety Data Sheet[3]

Health Hazard Information

The primary routes of exposure to this compound are inhalation, ingestion, and skin or eye contact. Based on its GHS classification, the potential health effects are summarized below.

Table 3: Potential Health Effects

| Route of Exposure | Potential Health Effects |

| Inhalation | Harmful if inhaled. May cause respiratory irritation. |

| Ingestion | Harmful if swallowed. |

| Skin Contact | Causes skin irritation. |

| Eye Contact | Causes serious eye irritation. |

Toxicological Data:

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

Table 4: Recommended Handling and Storage Procedures

| Aspect | Guideline |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |

| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |

Experimental Protocol: General Safe Handling in a Laboratory Setting

The following is a general protocol for the safe handling of this compound. This should be adapted to specific experimental conditions and supplemented with a thorough risk assessment.

Objective: To provide a standardized procedure for the safe handling of this compound to minimize exposure risk.

Materials:

-

This compound

-

Appropriate solvents and reagents

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat

-

Chemical fume hood

-